3-Amino-2,2-dimethylpropane-1-sulfonamide
Overview
Description
3-Amino-2,2-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H14N2O2S and a molecular weight of 166.24 g/mol . It is characterized by the presence of an amino group, a sulfonamide group, and two methyl groups attached to a propane backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-Amino-2,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, sulfinamide or thiol derivatives, and various substituted amides .
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylpropane-1-sulfonamide
- 3-Amino-2,2-dimethylbutane-1-sulfonamide
- 3-Amino-2,2-dimethylpentane-1-sulfonamide
Uniqueness
3-Amino-2,2-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the propane backbone, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-2,2-dimethylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4,6H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPMWSTQVZVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936178-42-5 | |
Record name | 3-amino-2,2-dimethylpropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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